2,4-Dimethyl-9H-fluoren-9-one
Description
2,4-Dimethyl-9H-fluoren-9-one is a fluorene derivative characterized by a ketone group at the 9-position and methyl substituents at the 2- and 4-positions. The methyl groups influence steric and electronic properties, enhancing hydrophobicity and altering conjugation compared to unsubstituted fluorenone (C₁₃H₈O) . This compound is pivotal in materials science and organic synthesis due to its tunable optoelectronic properties.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,4-dimethylfluoren-9-one |
InChI |
InChI=1S/C15H12O/c1-9-7-10(2)14-11-5-3-4-6-12(11)15(16)13(14)8-9/h3-8H,1-2H3 |
InChI Key |
ZJPLTNPWPGCPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=O)C2=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action for 2,4-dimethyl-9H-fluoren-9-one’s effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, leading to various outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Steric Properties
Table 1: Substituent Effects in Fluorenone Derivatives
- Key Insights :
- Methyl groups (electron-donating) in this compound increase electron density on the fluorene ring, improving stability and charge transport in optoelectronic applications .
- Fluorine substituents (e.g., 2,7-difluoro derivative) reduce electron density, enhancing thermal stability but limiting reactivity in nucleophilic substitutions .
- Nitro groups (e.g., 9,9-Dimethyl-2-nitro-9H-fluorene) introduce strong electron-withdrawing effects, making the compound reactive in electrophilic aromatic substitutions .
Physical and Chemical Properties
Table 2: Comparative Physical Properties
- Key Insights: Methyl groups in this compound increase molecular weight and hydrophobicity compared to fluorenone, reducing aqueous solubility but improving compatibility with organic solvents. Methoxy derivatives (e.g., 2,3-Dimethoxy) exhibit higher solubility in polar aprotic solvents due to oxygen lone-pair interactions .
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